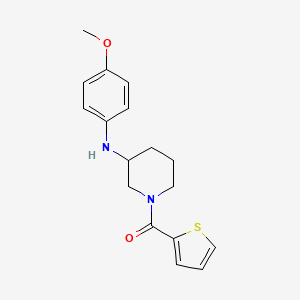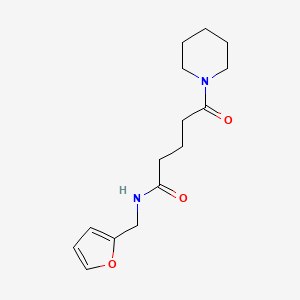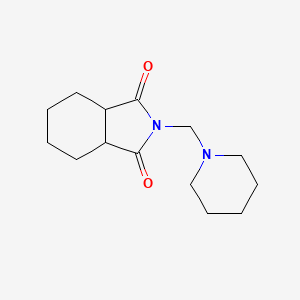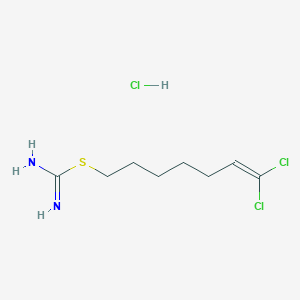
N-(4-methoxyphenyl)-1-(2-thienylcarbonyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1-(2-thienylcarbonyl)-3-piperidinamine, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that promote the growth and spread of cancer cells. In
Mécanisme D'action
TAK-659 works by inhibiting the activity of enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in promoting the growth and survival of cancer cells. By blocking their activity, TAK-659 prevents the cancer cells from proliferating and spreading. TAK-659 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and spread.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activation of B cells, which play a role in the immune response. TAK-659 has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response. These effects suggest that TAK-659 may have potential in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to synthesize and purify. It also has a high binding affinity for its target enzymes, making it a potent inhibitor. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research and development of TAK-659. One direction is to explore its potential in treating other types of cancer, such as breast cancer and prostate cancer. Another direction is to investigate its potential in combination with other drugs, such as immunotherapies. Additionally, researchers could investigate the use of TAK-659 in treating autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, further research could be done to optimize the synthesis method of TAK-659, making it easier to work with and increasing its effectiveness in vivo.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown potential in treating various types of cancer. Its synthesis method is complex, but its scientific research application has opened up new avenues for the treatment of cancer. TAK-659 works by inhibiting the activity of enzymes involved in promoting the growth and survival of cancer cells. It has several biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the research and development of TAK-659, including exploring its potential in treating other types of cancer and investigating its use in treating autoimmune diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 4-methoxyaniline and 2-thiophenecarboxylic acid, which forms an intermediate product. This intermediate is then reacted with piperidine and a coupling agent to form the final product, TAK-659. The synthesis method of TAK-659 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
TAK-659 has been the subject of extensive scientific research, with studies showing its potential in treating various types of cancer. It has been found to be effective in inhibiting the growth and spread of cancer cells in vitro and in vivo. TAK-659 has also been shown to be effective in combination with other drugs, such as rituximab, in treating lymphoma. The scientific research application of TAK-659 has opened up new avenues for the treatment of cancer and has the potential to improve patient outcomes.
Propriétés
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-8-6-13(7-9-15)18-14-4-2-10-19(12-14)17(20)16-5-3-11-22-16/h3,5-9,11,14,18H,2,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODHOANEQMHOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5162644.png)
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone](/img/structure/B5162656.png)
![N,N-dibutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5162659.png)
![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)


![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5162721.png)


![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)